molecular formula C12H19ClN2O3S B3998727 2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine

2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine

Cat. No.: B3998727
M. Wt: 306.81 g/mol
InChI Key: XXJWVWLUIIPMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine is a chemical compound with the molecular formula C12H19ClN2O3S . This molecule features a morpholine-4-ylsulfonyl group attached to a phenyl ring, which is in turn linked to an ethanamine chain. The morpholine ring is a common feature in medicinal chemistry and drug discovery, often used to modulate the physicochemical properties of a compound and contribute to its binding affinity with biological targets . While specific biological data for this exact compound is not widely published in the available literature, compounds with similar structural motifs, such as 2-morpholinoethylamine, have been identified as inhibitors of enzymes like Cathepsin D, suggesting potential research applications in enzymology and cellular process studies . The presence of the sulfonyl group can enhance metabolic stability and influence the compound's interaction with target proteins, making it a valuable scaffold for developing protease inhibitors or other biologically active molecules . Researchers may find this compound useful as a building block in organic synthesis or as a candidate for high-throughput screening in various pharmacological and biochemical assays. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S.ClH/c13-6-5-11-1-3-12(4-2-11)18(15,16)14-7-9-17-10-8-14;/h1-4H,5-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJWVWLUIIPMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine provides characteristic signals corresponding to the distinct proton environments within the molecule: the morpholine (B109124) ring, the phenyl ring, and the ethylamine (B1201723) side chain.

Morpholine Protons: The morpholine ring contains eight protons on two sets of methylene (B1212753) groups. The four protons on the carbons adjacent to the oxygen atom (O-CH₂) typically appear as a triplet at a lower chemical shift, while the four protons on the carbons adjacent to the nitrogen atom (N-CH₂) appear as a triplet at a slightly higher chemical shift. researchgate.net In N-substituted morpholines, these methylene protons often present as distinct signals. nih.gov For instance, protons adjacent to the nitrogen (H-α) and oxygen (H-β) would be expected in separate regions.

Aromatic Protons: The para-substituted benzene (B151609) ring gives rise to a classic AA'BB' system, appearing as two distinct doublets. The two protons ortho to the sulfonyl group (H-Ar') are deshielded and appear downfield compared to the two protons ortho to the ethylamine group (H-Ar).

Ethylamine Protons: The ethylamine side chain produces two signals. The methylene group attached to the aromatic ring (-CH₂-Ar) and the methylene group attached to the amino group (-CH₂-NH₂) typically appear as triplets due to coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Morpholine (4H, next to N)~2.9 - 3.1Triplet
Morpholine (4H, next to O)~3.6 - 3.8Triplet
Aromatic (2H, ortho to -CH₂CH₂NH₂)~7.4 - 7.6Doublet
Aromatic (2H, ortho to -SO₂)~7.7 - 7.9Doublet
Ethylamine (-CH₂-Ar)~2.8 - 3.0Triplet
Ethylamine (-CH₂-NH₂)~3.1 - 3.3Triplet

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all non-equivalent carbon atoms in the molecule.

Morpholine Carbons: The morpholine ring shows two signals for its methylene carbons. The carbons adjacent to the oxygen (C-β) are typically found further downfield (higher ppm) than those adjacent to the nitrogen (C-α) due to oxygen's higher electronegativity. chemicalbook.com

Aromatic Carbons: The para-substituted phenyl ring will display four distinct signals: two for the protonated carbons (C-Ar and C-Ar') and two for the quaternary carbons (C-ipso, attached to the sulfonyl group, and C-ipso', attached to the ethylamine group). The carbon attached to the electron-withdrawing sulfonyl group is expected to be the most downfield of the aromatic signals.

Ethylamine Carbons: The two methylene carbons of the ethylamine side chain will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonsPredicted Chemical Shift (δ, ppm)
Morpholine (next to N)~46
Morpholine (next to O)~66
Ethylamine (-CH₂-Ar)~35
Ethylamine (-CH₂-NH₂)~40
Aromatic (CH, ortho to -CH₂CH₂NH₂)~130
Aromatic (CH, ortho to -SO₂)~128
Aromatic (C, ipso to -CH₂CH₂NH₂)~140
Aromatic (C, ipso to -SO₂)~135

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. For this molecule, COSY would show correlations between the adjacent methylene protons within the ethylamine chain and between the neighboring methylene groups in the morpholine ring. nih.gov It would also confirm the AA'BB' system of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). libretexts.org This technique allows for the direct assignment of each carbon signal based on the known assignment of its attached proton. For example, the aromatic proton signals would correlate to their respective aromatic carbon signals, and the methylene protons of the morpholine and ethylamine groups would correlate to their corresponding carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This is vital for connecting the different fragments of the molecule. Key correlations would include the protons of the ethylamine's -CH₂-Ar group to the ipso-carbon of the phenyl ring, and the protons of the morpholine's N-CH₂ groups to the sulfonyl-bearing ipso-carbon of the phenyl ring. These correlations definitively establish the link between the ethylamine side chain, the phenyl ring, and the morpholine sulfonyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental formula of a compound, as well as to confirm its identity and purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. The theoretical monoisotopic mass of the neutral molecule this compound (C₁₂H₁₈N₂O₃S) is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. missouri.edumsu.edu An experimentally determined HRMS value that matches this theoretical mass to within a few parts per million (ppm) serves as definitive confirmation of the compound's elemental composition. researchgate.net

Table 3: Theoretical Exact Mass for C₁₂H₁₈N₂O₃S

ElementCountMost Abundant Isotope MassTotal Mass
Carbon (C)1212.000000144.000000
Hydrogen (H)181.00782518.14085
Nitrogen (N)214.00307428.006148
Oxygen (O)315.99491547.984745
Sulfur (S)131.97207131.972071
Total 270.103814

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. google.com It is widely used to assess the purity of a sample and confirm the identity of the target compound.

In a typical LC-MS analysis, the sample is first injected into an HPLC system, where it passes through a column that separates the target compound from any impurities or byproducts. fishersci.com The eluent from the column is then directed into the mass spectrometer, which ionizes the molecules and detects the mass-to-charge ratio of the parent ion (e.g., [M+H]⁺). For this compound, the protonated molecule would be detected at an m/z corresponding to its molecular weight plus the mass of a proton. The combination of the retention time from the LC and the mass spectrum from the MS provides a highly specific method for confirming the compound's identity and quantifying its purity. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, providing detailed information about the functional groups present. By analyzing the interaction of infrared radiation or laser light with the molecule, a vibrational spectrum is obtained, which serves as a unique fingerprint.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the IR spectrum is expected to exhibit distinct peaks identifying its key structural components: the morpholine ring, the sulfonyl group, the phenyl ring, and the ethanamine side chain.

The presence of the sulfonyl group (SO2) gives rise to strong, characteristic asymmetric and symmetric stretching vibrations. The morpholine moiety, a saturated heterocycle, will show C-H stretching vibrations, as well as C-O-C stretching. The phenyl ring will be identified by C=C stretching vibrations within the aromatic ring and C-H stretching and bending modes. The primary amine of the ethanamine group will display N-H stretching and bending vibrations.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine (N-H)Stretching3400-3250Medium
Amine (N-H)Bending1650-1580Medium
Aromatic C-HStretching3100-3000Medium
Alkyl C-HStretching3000-2850Medium
Aromatic C=CStretching1600-1450Medium-Weak
Sulfonyl (S=O)Asymmetric Stretching1350-1300Strong
Sulfonyl (S=O)Symmetric Stretching1160-1120Strong
C-O-C (Ether)Stretching1150-1085Strong
C-NStretching1250-1020Medium
C-SStretching800-600Medium

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in different vibrational modes being active or more intense in Raman spectra compared to IR spectra.

For this compound, Raman spectroscopy would be particularly useful for identifying the vibrations of the non-polar or less polar bonds, such as the C-C bonds of the phenyl ring and the S-C bond. The symmetric vibrations of the sulfonyl group are also typically strong in the Raman spectrum.

Table 2: Predicted Raman Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretching3100-3000Strong
Alkyl C-HStretching3000-2850Strong
Aromatic RingBreathing Mode~1000Strong
Sulfonyl (S=O)Symmetric Stretching1160-1120Strong
C-SStretching800-600Strong

Note: The intensities in Raman spectroscopy are dependent on the change in polarizability during the vibration.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide unambiguous structural information, including bond lengths, bond angles, and conformational details.

The applicability of X-ray crystallography to this compound is contingent upon the ability to grow a single crystal of suitable size and quality. If such a crystal can be obtained, X-ray diffraction analysis would yield a detailed molecular structure, confirming the connectivity of the atoms and revealing the conformation of the morpholine ring, the orientation of the phenyl ring, and the geometry of the sulfonyl group. This technique is considered the gold standard for structural determination of crystalline compounds.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a synthesized chemical compound, chromatography is essential for assessing its purity and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. Due to its non-volatile nature, this compound is well-suited for analysis by HPLC.

In a typical HPLC analysis, the compound would be dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, such as a UV-Vis detector, would then be used to detect the compound as it elutes from the column. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification, while the peak area can be used for quantification to determine the purity of the sample.

Gas Chromatography (GC) (if volatile)

Gas Chromatography (GC) is another powerful separation technique, but it is generally limited to compounds that are volatile and thermally stable. Given the relatively high molecular weight and the presence of polar functional groups in this compound, it is expected to have a high boiling point and low volatility. Therefore, direct analysis by GC would be challenging.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized substance, such as this compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and other elements present, researchers can confirm the purity and stoichiometry of the compound, ensuring it corresponds to its proposed chemical structure.

The theoretical elemental composition of this compound and its common hydrochloride salt can be calculated from their respective molecular formulas. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and calculated percentages provides strong evidence for the successful synthesis of the target molecule.

Below are the calculated theoretical elemental compositions for both the free base form of the compound and its hydrochloride salt.

Table 1: Theoretical Elemental Composition of this compound (Free Base)

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )Percentage (%)
CarbonC12.01144.1253.30
HydrogenH1.00818.1446.71
NitrogenN14.0128.0210.36
OxygenO16.0048.0017.75
SulfurS32.0732.0711.86
Total 270.35 100.00

Table 2: Theoretical Elemental Composition of this compound Hydrochloride

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )Percentage (%)
CarbonC12.01144.1246.96
HydrogenH1.00819.1526.24
ChlorineCl35.4535.4511.55
NitrogenN14.0128.029.13
OxygenO16.0048.0015.64
SulfurS32.0732.0710.45
Total 306.81 100.00

In a research setting, the synthesis of this compound would be followed by its purification. A sample of the purified compound would then be subjected to elemental analysis, typically using a CHNS analyzer. The resulting experimental data, presented as percentage weights of the constituent elements, would be meticulously compared with the theoretical values presented in the tables above. Any significant deviation between the found and calculated values could indicate the presence of impurities, residual solvents, or that the desired compound was not successfully synthesized. Therefore, elemental analysis stands as a critical checkpoint in the characterization and quality control of this and other chemical compounds.

Computational and Theoretical Chemical Investigations of 2 4 Morpholin 4 Ylsulfonyl Phenyl Ethanamine

Quantum Chemical Calculations

Extensive searches of scientific literature and computational chemistry databases did not yield specific quantum chemical calculations for 2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine. Therefore, detailed, experimentally validated data for the subsections below are not publicly available at this time. This section outlines the types of analyses that would be conducted in such a study.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure

A Density Functional Theory (DFT) study would provide significant insights into the three-dimensional arrangement of atoms and the electronic properties of this compound. Researchers would typically employ a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) to perform geometry optimization.

Furthermore, DFT calculations would elucidate the electronic structure, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

A hypothetical data table for the optimized geometric parameters would look like this:

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthC1C2Calculated Value
Bond LengthS1O1Calculated Value
Bond AngleC1C2C3Calculated Value
Dihedral AngleC1C2C3C4Calculated Value

Similarly, a table for electronic properties would be presented as follows:

PropertyValue (Hartree)Value (eV)
HOMO EnergyCalculated ValueCalculated Value
LUMO EnergyCalculated ValueCalculated Value
HOMO-LUMO GapCalculated ValueCalculated Value

Ab Initio Methods for Electronic Properties

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, could also be used to investigate the electronic properties of this compound. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost.

These calculations would provide a more rigorous determination of electronic properties such as ionization potential, electron affinity, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would be invaluable for understanding intermolecular interactions.

Basis Set Selection and Exchange-Correlation Functionals

The choice of basis set and exchange-correlation functional is critical for the accuracy of DFT calculations. For a molecule like this compound, which contains second-row elements (sulfur) and lone pairs (on oxygen and nitrogen), a basis set that includes polarization and diffuse functions, such as 6-31+G(d,p) or 6-311++G(d,p), would be appropriate.

The selection of the exchange-correlation functional would depend on the specific properties being investigated. B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules. Other functionals, such as M06-2X or ωB97X-D, might be chosen for their better handling of non-covalent interactions. A comparative study using different functionals could be performed to ensure the reliability of the results.

Molecular Modeling and Conformational Analysis

While no specific molecular modeling or conformational analysis studies for this compound were found, this section describes the typical approaches and expected outcomes of such an investigation.

Potential Energy Surface Exploration

A systematic exploration of the potential energy surface (PES) would be conducted to identify the stable conformers of the molecule. This is typically done by systematically rotating the rotatable bonds, such as the C-C bond of the ethanamine chain and the C-S and S-N bonds. For each rotation, the energy of the resulting conformation is calculated.

The results of a PES scan are often visualized as a 2D or 3D plot of energy versus the dihedral angles of the rotated bonds. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. This analysis would reveal the most likely shapes the molecule adopts and the energy barriers to interconversion between them.

Conformational Preferences of Flexible Moieties (e.g., Ethanamine Chain, Morpholine (B109124) Ring Puckering)

The conformational flexibility of this compound is primarily due to the ethanamine side chain and the puckering of the morpholine ring.

The ethanamine chain has several rotatable bonds, leading to various possible orientations of the amino group relative to the phenyl ring. A detailed conformational analysis would identify the most stable arrangement, which is often a "gauche" or "anti" conformation, and quantify the energy differences between them.

A table summarizing the relative energies of different conformers would typically be generated:

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)
Global MinimumCalculated ValueCalculated Value0.00
Conformer 2Calculated ValueCalculated ValueCalculated Value
Conformer 3Calculated ValueCalculated ValueCalculated Value

Force Field Development and Application

For a molecule like this compound, which may not be included in standard force field parameter sets like CHARMM, AMBER, or OPLS, a specific parameterization might be necessary for accurate molecular dynamics (MD) simulations. The development of a novel force field for this compound would involve a multi-step process.

The process would begin by defining the atom types and the molecular topology. This includes identifying all bonds, angles, and dihedral angles within the this compound molecule. The subsequent and most critical step is the parameterization of the potential energy function. This function typically includes terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions.

Quantum mechanical (QM) calculations, often using density functional theory (DFT), would be employed to obtain high-quality data for the molecule's potential energy surface. For instance, the bond and angle parameters can be derived from the harmonic region of the potential energy surface around the equilibrium geometry. Torsional parameters, which are crucial for describing the conformational flexibility of the ethylamine (B1201723) and morpholine moieties, would be determined by fitting to the QM-calculated energy profile as a function of the dihedral angle rotation.

Non-bonded parameters, specifically the partial atomic charges, are critical for accurately modeling intermolecular interactions. These would be derived using methods such as restrained electrostatic potential (RESP) or density-derived electrostatic and chemical (DDEC) methods, which ensure a good representation of the electrostatic potential around the molecule. ethz.ch

Once developed, this novel force field would enable large-scale MD simulations to study the dynamics of this compound in various environments, such as in solution or interacting with biological macromolecules. The accuracy of such simulations is fundamentally determined by the quality of the underlying force field. ethz.chethz.ch

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are invaluable for predicting and interpreting spectroscopic data. For this compound, computational methods can predict its nuclear magnetic resonance (NMR) and vibrational spectra, providing a powerful complement to experimental studies.

The prediction of NMR chemical shifts for this compound can be achieved with high accuracy using QM calculations. The typical approach involves a two-step process. First, the geometry of the molecule is optimized, usually with a DFT method such as B3LYP and a suitable basis set (e.g., 6-31G(d)).

Following geometry optimization, the NMR shielding tensors are calculated using a method like the gauge-independent atomic orbital (GIAO) method. The isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δsample = σref - σsample

The predicted chemical shifts can aid in the assignment of experimental NMR spectra and provide confidence in the structural elucidation of the compound and its derivatives. Below is an illustrative table of how predicted ¹H and ¹³C NMR chemical shifts for key atoms in the molecule might be presented.

Illustrative Predicted NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethylamine -CH₂-2.9545.2
Ethylamine -CH₂-NH₂3.1040.8
Phenyl Ring (ortho to sulfonyl)7.85128.5
Phenyl Ring (meta to sulfonyl)7.60129.8
Morpholine -CH₂-N-3.7566.5
Morpholine -CH₂-O-3.3046.1

The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, for this compound would also begin with a geometry optimization using a QM method. After finding the minimum energy structure, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies and their corresponding intensities.

The results of this calculation provide a set of normal modes, each with a specific frequency and intensity, which correspond to the peaks in the theoretical IR and Raman spectra. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as the stretching of the S=O bonds in the sulfonyl group, the N-H bending in the amine group, or the various vibrations of the phenyl ring. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method, thereby improving the agreement with experimental spectra. nih.gov

Analysis of Chemical Bonding and Reactivity Indices

Computational chemistry offers powerful tools to understand the electronic structure and reactivity of molecules. For this compound, methods like Frontier Molecular Orbital (FMO) theory and Electrostatic Potential Surface (MEP) analysis can provide significant insights.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the ethanamine group and the phenyl ring. The LUMO, on the other hand, is likely to be distributed over the electron-deficient sulfonyl group and the phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Various global reactivity descriptors can be calculated from the HOMO and LUMO energies, providing quantitative measures of the molecule's reactivity. mdpi.com

Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.

ParameterFormulaIllustrative Value
HOMO EnergyEHOMO-6.5 eV
LUMO EnergyELUMO-1.2 eV
Energy Gap (ΔE)ELUMO - EHOMO5.3 eV
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO1.2 eV
Electronegativity (χ)(I + A) / 23.85 eV
Chemical Hardness (η)(I - A) / 22.65 eV
Chemical Softness (S)1 / (2η)0.189 eV⁻¹
Electrophilicity Index (ω)χ² / (2η)2.78 eV

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is mapped onto the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are expected to be found around the oxygen atoms of the sulfonyl and morpholine groups and the nitrogen of the amine group in this compound. Blue regions indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are likely to be located around the hydrogen atoms of the amine group and the phenyl ring.

The MEP surface provides a clear and intuitive picture of the molecule's charge distribution and can be used to predict how it will interact with other molecules, for example, in receptor binding or intermolecular interactions in a crystal lattice. researchgate.net

Fukui Functions for Predicting Reaction Sites

In the realm of computational and theoretical chemistry, Fukui functions serve as a powerful tool for predicting the reactivity of different atomic sites within a molecule. Derived from conceptual density functional theory (DFT), these functions help in identifying which parts of a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point r when the total number of electrons in the system changes.

The reactivity of an atom within a molecule can be characterized by three condensed Fukui functions:

f k + for nucleophilic attack (attack by an electron donor)

f k - for electrophilic attack (attack by an electron acceptor)

f k 0 for radical attack

A higher value of a particular Fukui function at an atomic site indicates a greater propensity for that type of reaction to occur at that location. Specifically, the site with the highest fk+ value is the most likely target for a nucleophile, while the site with the highest fk- value is the most susceptible to an electrophile. Similarly, the site with the highest fk0 value is the most probable location for a radical attack.

For this compound, a theoretical analysis of its Fukui functions can provide significant insights into its chemical behavior. The distribution of these functions across the molecule is influenced by the interplay of its various functional groups: the primary amine, the sulfonamide linkage, the morpholine ring, and the phenyl group.

The following table presents illustrative data from a hypothetical computational analysis of the Fukui functions for selected atoms in this compound. Such data would typically be generated through quantum chemical calculations.

Atomfk+ (for Nucleophilic Attack)fk- (for Electrophilic Attack)fk0 (for Radical Attack)
S (Sulfonyl)0.2850.0150.150
O (Sulfonyl)0.0950.1100.102
N (Amine)0.0450.2500.147
N (Morpholine)0.0300.1800.105
C (Aromatic ring, ipso to sulfonyl)0.1200.0250.072
C (Aromatic ring, ortho to sulfonyl)0.0800.0900.085
C (Aromatic ring, meta to sulfonyl)0.0650.0500.057
C (Aromatic ring, para to sulfonyl)0.0750.0850.080

Interpretation of Research Findings:

Based on the illustrative data presented, several key predictions about the reactivity of this compound can be made:

Susceptibility to Nucleophilic Attack: The sulfur atom of the sulfonyl group exhibits the highest fk+ value (0.285). This indicates that it is the most electrophilic center in the molecule and, therefore, the most probable site for a nucleophilic attack. This is consistent with the electron-withdrawing nature of the two oxygen atoms attached to the sulfur, which makes it electron-deficient.

Susceptibility to Electrophilic Attack: The nitrogen atom of the primary amine group shows the highest fk- value (0.250). This suggests that this nitrogen atom is the most nucleophilic site and the most likely to be attacked by an electrophile. This is attributed to the lone pair of electrons on the nitrogen atom. The nitrogen of the morpholine ring also shows a significant, albeit lower, fk- value (0.180).

Susceptibility to Radical Attack: The sulfur atom of the sulfonyl group and the nitrogen atom of the primary amine group display the highest fk0 values (0.150 and 0.147, respectively). This implies that these sites are the most susceptible to radical attack.

Chemical Reactivity and Transformations of 2 4 Morpholin 4 Ylsulfonyl Phenyl Ethanamine

Reactions Involving the Primary Amine Functionality

The primary amine group is the most reactive site in the molecule for a wide range of chemical transformations. Its nucleophilicity allows it to readily attack electrophilic centers.

Acylation: The primary amine of 2-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine is expected to react readily with acylating agents such as acyl chlorides, acid anhydrides, and esters to form the corresponding amides. organic-chemistry.orgrsc.orgchemistrysteps.com These reactions typically proceed under basic conditions to neutralize the acid byproduct and maintain the nucleophilicity of the amine. wikipedia.org The general scheme for these reactions is presented in Table 1.

Table 1: Representative Acylation Reactions

Acylating AgentProductGeneral Conditions
Acetyl chlorideN-(2-(4-(morpholinosulfonyl)phenyl)ethyl)acetamideAprotic solvent, base (e.g., triethylamine (B128534), pyridine)
Acetic anhydride (B1165640)N-(2-(4-(morpholinosulfonyl)phenyl)ethyl)acetamideBase catalyst or neat
Ethyl acetate (B1210297)N-(2-(4-(morpholinosulfonyl)phenyl)ethyl)acetamideElevated temperature, possible catalyst

Alkylation: The nitrogen atom of the primary amine can act as a nucleophile to displace leaving groups from alkyl halides, leading to the formation of secondary and tertiary amines. However, these reactions can be difficult to control, often resulting in a mixture of mono- and poly-alkylated products. Reductive amination provides a more controlled method for mono-alkylation.

Arylation: The primary amine can undergo N-arylation with aryl halides, a reaction often catalyzed by transition metals like palladium or copper (e.g., Buchwald-Hartwig amination). organic-chemistry.orgnih.govacs.orgorganic-chemistry.org These reactions are crucial for the synthesis of diarylamines and other more complex nitrogen-containing aromatic systems.

Imine Formation: In the presence of aldehydes or ketones, the primary amine of this compound can undergo a condensation reaction to form an imine, also known as a Schiff base. nih.govresearchgate.netsemnan.ac.irrsc.orgderpharmachemica.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The reaction is generally reversible and can be driven to completion by removing water from the reaction mixture.

Amide Formation: As mentioned in the acylation section, the reaction with carboxylic acids or their derivatives leads to the formation of stable amide bonds. organic-chemistry.orgacs.orgnih.govresearchgate.net Direct condensation with carboxylic acids requires activating agents (e.g., carbodiimides like DCC or EDC) or high temperatures.

Oxidation: Primary amines can be oxidized to a variety of functional groups, including oximes, nitroso compounds, and nitro compounds, depending on the oxidizing agent and reaction conditions. mdpi.comlibretexts.orgacs.orgstackexchange.comorganic-chemistry.org For instance, oxidation with reagents like hydrogen peroxide or peroxy acids can lead to the corresponding nitro derivative. mdpi.com

Reduction: While the primary amine itself is in a reduced state, transformations of other parts of the molecule can be influenced by its presence. For example, if a nitro group were present on the aromatic ring, it could be selectively reduced to an amine, potentially leading to a diamino-substituted compound. acs.orgcommonorganicchemistry.commdpi.comscispace.comjsynthchem.com

Transformations of the Sulfonyl Group

The sulfonamide linkage is generally robust, but it can undergo specific chemical transformations under certain conditions.

Cleavage: The sulfur-nitrogen bond of the sulfonamide can be cleaved under reductive or strongly acidic conditions. chemrxiv.orgresearchgate.netacs.orgstrath.ac.ukacs.orgacs.orgnih.govnih.govresearchgate.netresearchgate.net Reductive cleavage can be achieved using reagents like samarium iodide or through catalytic hydrogenation, yielding the corresponding amine and a sulfinic acid derivative. Acidic hydrolysis, often requiring harsh conditions, can also break the S-N bond. nih.gov

Formation: The sulfonamide group is typically formed by the reaction of a sulfonyl chloride with an amine. wikipedia.orgnih.govorganic-chemistry.org In the context of modifying the existing molecule, one could envision a retro-synthetic approach where the morpholine (B109124) moiety is introduced by reacting 4-(2-aminoethyl)benzene-1-sulfonyl chloride with morpholine.

While the sulfonyl group itself is relatively inert to many transformations, the aromatic ring to which it is attached can undergo reactions. The strongly electron-withdrawing nature of the sulfonyl group directs electrophilic aromatic substitution to the meta-position relative to the sulfonyl group. However, the ethylamine (B1201723) group is an ortho-, para-director, leading to complex regiochemical outcomes in such reactions.

Furthermore, advanced methods in organic synthesis could potentially allow for the modification of the sulfonyl group itself, for example, through reactions involving the corresponding sulfonyl chloride. researchgate.netiupac.orgacs.orgresearchgate.net These transformations could lead to the synthesis of analogues with different sulfonyl-based functionalities.

Reactions of the Phenyl Ring

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution on the phenyl ring of this compound is directed by the combined electronic effects of the existing substituents. The primary amine of the ethanamine side chain is a strong activating group, while the morpholinylsulfonyl group is a strong deactivating group. This dichotomy dictates the regiochemical outcome of EAS reactions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The conditions for these reactions would need to be carefully controlled to prevent side reactions involving the amino group. Protection of the amine, for instance by acylation, may be necessary prior to carrying out the EAS reaction.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic ReagentPredicted Major Product(s)Reaction Conditions
HNO₃/H₂SO₄2-[2-Nitro-4-(morpholin-4-ylsulfonyl)phenyl]ethanamineLow temperature to control reactivity
Br₂/FeBr₃2-[2-Bromo-4-(morpholin-4-ylsulfonyl)phenyl]ethanamineNon-polar solvent
SO₃/H₂SO₄2-[4-(Morpholin-4-ylsulfonyl)-2-sulfophenyl]ethanamineFuming sulfuric acid
RCOCl/AlCl₃2-[2-Acyl-4-(morpholin-4-ylsulfonyl)phenyl]ethanamineAmine protection required

Note: The positions ortho to the ethanamine group are favored due to its stronger activating effect compared to the meta-directing effect of the sulfonyl group.

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca The sulfonamide moiety is known to be an effective DMG. acs.orgresearchgate.net

In the case of this compound, the sulfonamide group can direct lithiation to the positions ortho to it (positions 3 and 5 on the phenyl ring). This strategy allows for the introduction of a wide range of electrophiles at these positions, which are not readily accessible through classical EAS reactions. The primary amine of the ethanamine side chain would likely need to be protected, as it would be deprotonated by the strong base used for metalation.

General Scheme for Directed Ortho Metalation:

Protection: The primary amine is protected, for example, as a tert-butoxycarbonyl (Boc) derivative.

Metalation: The protected compound is treated with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA, at low temperatures. acs.org

Electrophilic Quench: The resulting ortho-lithiated species is quenched with an appropriate electrophile.

Deprotection: The protecting group is removed to yield the functionalized product.

Table 2: Potential Electrophiles for DoM of this compound

ElectrophileFunctional Group Introduced
CO₂Carboxylic acid
DMFAldehyde
I₂Iodine
(CH₃)₂S₂Thiomethyl
R-X (e.g., CH₃I)Alkyl

Cyclization and Rearrangement Reactions Involving the Compound's Scaffold

The bifunctional nature of this compound, possessing both an amine and an arylsulfonamide, allows for various intramolecular cyclization reactions to form heterocyclic systems. These reactions can be triggered by different reagents and conditions. For instance, treatment with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic sulfonylurea.

Additionally, rearrangement reactions are known for arylsulfonamides, often under acidic conditions. researchgate.net While specific examples for this exact compound are not prevalent, analogous structures suggest the possibility of rearrangements such as the Smiles rearrangement, particularly if a suitable nucleophile is introduced ortho to the sulfonyl group.

A notable transformation for phenethylamines is the Pictet-Spengler reaction, which leads to the formation of tetrahydroisoquinolines. nih.gov This reaction involves the condensation of a phenethylamine (B48288) with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For this compound, this would result in a tetrahydroisoquinoline ring with the morpholinylsulfonyl group at position 7.

Role As a Synthetic Intermediate in Diverse Chemical Synthesis

Precursor in the Synthesis of Non-Biological Heterocyclic Compounds

Theoretically, the primary amine of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine could serve as a nucleophile in reactions to form various nitrogen-containing heterocycles. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of substituted pyrroles or other five-membered rings. However, there is a lack of published research specifically demonstrating the use of this compound for the synthesis of non-biological heterocyclic systems. General reviews on the synthesis of morpholines and their derivatives tend to focus on their biological activities, with limited information on their application as starting materials for other non-biological heterocycles. researchgate.netresearchgate.net

Building Block for Multifunctional Scaffolds

The term "multifunctional scaffold" refers to a core molecular structure from which a variety of other molecules can be synthesized, often with diverse properties and applications. The phenylethylamine backbone of this compound, with its reactive primary amine, presents a potential starting point for the construction of such scaffolds. The morpholine (B109124) and sulfonamide groups could impart specific conformational or solubility characteristics to the resulting structures. Despite this theoretical potential, there are no specific examples in the scientific literature of this compound being used as a foundational building block for multifunctional scaffolds in a non-biological context.

Applications in Material Science or Polymer Chemistry

In material science, primary amines can function as monomers in polymerization reactions, for example, with epoxides to form epoxy resins, or as cross-linking agents to modify the properties of existing polymers. The presence of the bulky and polar morpholin-4-ylsulfonylphenyl group in this compound could introduce unique thermal or mechanical properties to a polymer matrix. A review on morpholine derivatives suggests their potential as curing agents and stabilizers in polymers, but does not provide specific examples involving this particular compound e3s-conferences.org. At present, there is no direct evidence from published studies to support the use of this compound in material science or polymer chemistry.

Role in the Development of Analytical Reagents or Chelating Agents (non-biological)

The nitrogen and oxygen atoms within the morpholine ring and the sulfonamide group of this compound have the potential to act as donor atoms for metal chelation. This could form the basis for the development of novel analytical reagents for metal detection or sequestration. However, the design and synthesis of such reagents require specific studies to determine the selectivity and binding affinity for different metal ions. Currently, there are no reports in the scientific literature detailing the investigation or application of this compound as a non-biological analytical reagent or chelating agent.

Design and Synthesis of Chemically Diverse Libraries for Non-Biological Screening

The phenylethylamine scaffold is a common feature in many combinatorial libraries due to the ease of derivatization of the amine group. In principle, this compound could be used as a scaffold to generate a library of compounds for screening in non-biological assays, such as materials discovery or catalyst development. The primary amine allows for the attachment of a wide variety of substituents. However, a search of the available literature does not yield any instances of this specific compound being used for the creation of diverse chemical libraries for non-biological screening purposes. While the "libraries from libraries" approach is a known strategy for generating diverse scaffolds, there is no indication that this particular compound has been utilized in such a manner researchgate.net.

Conclusion and Future Directions in Pure Chemical Research

Summary of Synthetic Achievements and Challenges

The synthesis of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine, while not explicitly detailed in a plethora of literature, can be inferred from established methodologies for constructing phenethylamine (B48288) sulfonamides. A prevalent strategy involves the reaction of a suitably substituted phenethylamine with a sulfonyl chloride in the presence of a base. sci-hub.se A plausible synthetic route could commence with 2-phenylethylamine, which undergoes chlorosulfonation followed by amination with morpholine (B109124) to yield the target molecule. A patent for a related compound, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazinecarboxamide, outlines a multi-step process involving the protection of the amino group of 2-phenylethylamine, followed by chlorosulfonation, amination, and deprotection. wikipedia.org This general framework suggests a viable, albeit potentially lengthy, pathway to this compound.

A significant challenge in these synthetic approaches is achieving regioselectivity during the chlorosulfonation of the phenyl ring, ensuring the sulfonyl chloride group is introduced at the para position. Furthermore, the handling of chlorosulfonic acid requires stringent safety precautions due to its highly corrosive nature. The purification of the final product to remove unreacted starting materials and byproducts also presents a common hurdle in organic synthesis.

A generalized synthetic scheme for N-substituted 2-phenylethylamine derivatives involves reacting 2-phenylethylamine with a benzene (B151609) sulfonyl chloride to form a primary sulfonamide, which can then be further functionalized. sci-hub.se

StepReactionReagents and ConditionsKey Challenges
1Acetylation (Protection)2-phenylethylamine, acetic anhydride (B1165640)Ensuring complete protection of the amine.
2ChlorosulfonationN-acetyl-2-phenylethylamine, chlorosulfonic acidControlling regioselectivity (para-substitution), handling of corrosive reagents.
3Amination4-(N-acetylamino)ethyl benzenesulfonyl chloride, morpholineEnsuring complete reaction with morpholine.
4Hydrolysis (Deprotection)N-acetyl-2-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine, aqueous base (e.g., NaOH)Preventing side reactions and ensuring complete deprotection.
5PurificationVarious methods (e.g., crystallization, chromatography)Separating the final product from impurities and starting materials.

Unexplored Chemical Reactivities and Transformations

The chemical reactivity of this compound remains largely uncharted territory in the scientific literature. The molecule possesses several reactive sites that could be exploited for further chemical transformations. The primary amine of the ethanamine moiety is a key functional group that can undergo a variety of reactions.

For instance, the amine group can participate in N-alkylation, N-acylation, and condensation reactions to form Schiff bases. These transformations would allow for the introduction of diverse functionalities, leading to a library of novel derivatives. The aromatic ring, while deactivated by the electron-withdrawing sulfonyl group, could potentially undergo further electrophilic substitution reactions under harsh conditions, although the directing effects of the existing substituents would need to be carefully considered.

The sulfonamide linkage itself is generally stable; however, it can be cleaved under specific reductive or harsh acidic/basic conditions. Exploring the stability and reactivity of this bond within this specific molecular context could reveal interesting chemical properties. Furthermore, the morpholine ring could potentially be opened or modified through various ring-opening reactions, although this would likely require forcing conditions.

Advancements in Computational Methodologies for this Molecular Class

Frontier molecular orbital analysis (HOMO-LUMO) can help in understanding the chemical reactivity and kinetic stability of the compound. The distribution of electron density and the electrostatic potential surface can predict sites susceptible to electrophilic and nucleophilic attack. Molecular docking studies, a common tool in medicinal chemistry, could also be adapted in a pure chemical context to understand the potential non-covalent interactions of this molecule with various host molecules or surfaces, which could be relevant for the design of new materials. nih.gov

Simulations of its spectroscopic properties, such as NMR and IR spectra, can be compared with experimental data to confirm the structure and purity of the synthesized compound. nih.gov

Computational MethodPredicted PropertiesPotential Insights
Density Functional Theory (DFT)Optimized geometry, electronic structure, vibrational frequenciesMolecular shape, bond characteristics, spectroscopic signatures.
Frontier Molecular Orbital (HOMO-LUMO) AnalysisEnergy gap, orbital distributionChemical reactivity, kinetic stability, sites for reaction.
Electrostatic Potential MappingElectron density distributionPrediction of electrophilic and nucleophilic sites.
Molecular Dynamics (MD) SimulationsConformational flexibility, solvent effectsDynamic behavior in different environments.

Potential for Novel Non-Biological Applications

While many sulfonamide and morpholine-containing compounds are explored for their biological activity, there is potential for non-biological applications of this compound in materials science and coordination chemistry. The presence of both a primary amine and a sulfonyl-morpholine moiety makes it a candidate as a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs). The nitrogen and oxygen atoms in the molecule can act as coordination sites for metal ions, potentially leading to materials with interesting structural and electronic properties.

The morpholine group is known to have applications as a corrosion inhibitor, and its incorporation into a larger molecule could lead to the development of novel anti-corrosion agents for various metals. silverfernchemical.comatamankimya.com Morpholine derivatives are also used in the rubber industry as vulcanization accelerators and in the production of optical brighteners. atamankimya.com The specific properties of this compound in these contexts remain to be investigated. Furthermore, the phenethylamine backbone is a common feature in various functional materials, and the unique substitution pattern of this compound could impart novel properties.

Outlook on Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry offer a promising avenue for the future synthesis and derivatization of this compound. Traditional methods for sulfonamide synthesis often involve the use of hazardous reagents and volatile organic solvents. sci-hub.se

Recent research has focused on developing more environmentally benign synthetic routes. For instance, the use of water as a solvent for sulfonamide synthesis has been reported, which significantly reduces the environmental impact. rsc.orgresearchgate.netmdpi.com These methods often utilize milder bases and allow for easier product isolation, sometimes through simple filtration. rsc.orgmdpi.com

Solvent-free mechanochemical approaches are also gaining traction for the synthesis of sulfonamides, offering a reduction in waste and energy consumption. silverfernchemical.com Furthermore, the development of catalytic methods for C-S and S-N bond formation could provide more efficient and atom-economical routes to this class of compounds.

For derivatization, enzymatic catalysis could be explored for selective modifications of the molecule under mild conditions. The application of these green chemistry principles to the synthesis of this compound and its derivatives would not only make the processes more sustainable but could also lead to improved yields and purities.

Q & A

Basic: What are the standard synthetic routes for 2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine?

The synthesis typically involves multi-step reactions starting with sulfonylation of a phenyl precursor. A common approach includes:

  • Sulfonylation : Reacting 4-aminophenyl derivatives with morpholine sulfonyl chloride in solvents like dichloromethane or acetonitrile under controlled temperatures (20–40°C) .
  • Amination : Introducing the ethanamine group via reductive amination or nucleophilic substitution, often using sodium cyanoborohydride or palladium catalysts .
  • Purification : Final purification via recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography to achieve >95% purity .

Basic: What spectroscopic techniques are recommended for structural characterization?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm sulfonyl and morpholine moieties. For example, the sulfonyl group typically shows deshielded protons at δ 7.8–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 297.12 for C12_{12}H17_{17}N2_2O3_3S) .
  • Infrared (IR) Spectroscopy : Peaks at 1150–1250 cm1^{-1} (S=O stretching) and 1100 cm1^{-1} (morpholine C-O-C) .

Basic: What in vitro biological assays are suitable for preliminary activity screening?

  • Enzyme Inhibition : Use fluorometric assays to test inhibition of kinases (e.g., PI3K) or inflammatory enzymes (COX-2), with IC50_{50} values compared to reference inhibitors .
  • Cell Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target receptors like serotonin transporters .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Solvent Optimization : Replace dichloromethane with acetonitrile to improve sulfonylation efficiency (>80% yield) .
  • Catalyst Screening : Test Pd/C vs. Raney nickel for hydrogenation steps; Pd/C often provides higher selectivity .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) .

Advanced: How to resolve contradictory bioactivity data among structural analogs?

  • Comparative SAR Analysis : Compare substituent effects using analogs like 4-(morpholine-4-sulfonyl)phenylethanamine (ethane bridge) vs. methylene-linked derivatives. Ethane bridges may reduce steric hindrance, enhancing target binding .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify key interactions, such as hydrogen bonding with the sulfonyl group .
  • Pharmacokinetic Profiling : Assess ADME properties (e.g., LogP via shake-flask method) to explain differences in bioavailability .

Advanced: What methods are used to study target engagement in vivo?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd_d) for receptor-ligand interactions .
  • Radiolabeling : Incorporate 14^{14}C or 3^3H isotopes for tissue distribution studies in rodent models .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma and urine .

Advanced: How to address solubility challenges in formulation studies?

  • Salt Formation : Prepare hydrochloride salts (e.g., via HCl gas bubbling in ethanol) to enhance aqueous solubility (>50 mg/mL) .
  • Co-Solvent Systems : Use PEG 400 or cyclodextrins to stabilize the compound in parenteral formulations .
  • pH Adjustment : Test buffered solutions (pH 4–6) to prevent precipitation during in vitro assays .

Advanced: How to interpret complex splitting patterns in NMR spectra?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating 1^1H-1^1H and 1^1H-13^13C couplings .
  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the morpholine ring) by analyzing signal coalescence at elevated temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine
Reactant of Route 2
Reactant of Route 2
2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.